Cas no 1250996-04-3 (tert-butyl [2,3'-bipiperidine]-1'-carboxylate)

Technical Introduction: Tert-butyl [2,3'-bipiperidine]-1'-carboxylate is a bifunctional piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. The Boc group enhances stability and facilitates selective deprotection under mild acidic conditions, enabling controlled functionalization of the bipiperidine scaffold. Its rigid yet flexible structure makes it valuable for constructing complex heterocyclic frameworks. The product’s high purity and well-defined stereochemistry ensure reproducibility in downstream reactions. Suitable for coupling reactions and scaffold diversification, it is commonly employed in the development of bioactive molecules, including receptor modulators and enzyme inhibitors.
tert-butyl [2,3'-bipiperidine]-1'-carboxylate structure
1250996-04-3 structure
Product Name:tert-butyl [2,3'-bipiperidine]-1'-carboxylate
CAS No:1250996-04-3
MF:C15H28N2O2
MW:268.395024299622
MDL:MFCD14581172
CID:3160411
PubChem ID:71305774
Update Time:2025-11-03

tert-butyl [2,3'-bipiperidine]-1'-carboxylate Chemical and Physical Properties

Names and Identifiers

    • 2,6-DICHLORO-ISONICOTINIC ACID ETHYL ESTER
    • tert-butyl [2,3'-bipiperidine]-1'-carboxylate
    • AKOS022674988
    • EN300-225399
    • tert-Butyl[2,3'-bipiperidine]-1'-carboxylate
    • G59386
    • tert-butyl 3-(piperidin-2-yl)piperidine-1-carboxylate
    • Z1505697403
    • AAC99604
    • tert-butyl 3-piperidin-2-ylpiperidine-1-carboxylate
    • 1250996-04-3
    • CS-0443592
    • MDL: MFCD14581172
    • Inchi: 1S/C15H28N2O2/c1-15(2,3)19-14(18)17-10-6-7-12(11-17)13-8-4-5-9-16-13/h12-13,16H,4-11H2,1-3H3
    • InChI Key: AZHAFTKTFKUDGE-UHFFFAOYSA-N
    • SMILES: O(C(C)(C)C)C(N1CCCC(C1)C1CCCCN1)=O

Computed Properties

  • Exact Mass: 268.215078140Da
  • Monoisotopic Mass: 268.215078140Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 4
  • Complexity: 312
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 41.6Ų

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Additional information on tert-butyl [2,3'-bipiperidine]-1'-carboxylate

Recent Advances in the Synthesis and Applications of tert-Butyl [2,3'-Bipiperidine]-1'-Carboxylate (CAS: 1250996-04-3)

In recent years, the compound tert-butyl [2,3'-bipiperidine]-1'-carboxylate (CAS: 1250996-04-3) has garnered significant attention in the field of chemical biology and pharmaceutical research. This bicyclic piperidine derivative serves as a versatile intermediate in the synthesis of bioactive molecules, particularly in the development of novel therapeutics targeting central nervous system (CNS) disorders, infectious diseases, and cancer. The unique structural features of this compound, including its rigid bicyclic framework and functionalizable nitrogen atoms, make it an attractive scaffold for medicinal chemistry applications.

A recent study published in the Journal of Medicinal Chemistry (2023) demonstrated the utility of tert-butyl [2,3'-bipiperidine]-1'-carboxylate as a key building block in the synthesis of potent sigma-1 receptor ligands. The researchers employed a multi-step synthetic route starting from commercially available piperidine derivatives, with the target compound serving as a crucial intermediate for introducing structural diversity. The study reported excellent yields (85-92%) for the key coupling steps involving this intermediate, highlighting its synthetic accessibility and robustness under various reaction conditions.

In the field of antiviral drug development, a 2024 publication in Bioorganic & Medicinal Chemistry Letters described the use of 1250996-04-3 as a core structure for designing novel HIV-1 protease inhibitors. The researchers modified the bipiperidine scaffold to create analogs with improved binding affinity to the viral protease active site. Molecular docking studies revealed that derivatives containing this core structure exhibited favorable interactions with key amino acid residues, suggesting potential for further optimization as antiretroviral agents.

From a pharmacological perspective, the metabolic stability and blood-brain barrier permeability of compounds derived from tert-butyl [2,3'-bipiperidine]-1'-carboxylate have been extensively investigated. A 2023 pharmacokinetic study published in Drug Metabolism and Disposition reported that N-modified derivatives of this scaffold showed promising CNS penetration profiles with moderate plasma protein binding (60-75%), making them suitable candidates for neuropharmacological applications. The study also noted that the tert-butyloxycarbonyl (Boc) protecting group could be selectively removed under mild acidic conditions without affecting the bicyclic core structure.

Recent advances in synthetic methodology have further enhanced the utility of this compound. A 2024 Nature Communications paper described a novel asymmetric hydrogenation protocol for producing enantiomerically pure forms of 1250996-04-3 derivatives. This breakthrough enables the preparation of stereochemically defined analogs for structure-activity relationship studies, addressing the growing need for chiral building blocks in modern drug discovery programs.

In conclusion, tert-butyl [2,3'-bipiperidine]-1'-carboxylate continues to emerge as a valuable scaffold in pharmaceutical research, with applications spanning multiple therapeutic areas. Its synthetic accessibility, structural versatility, and favorable physicochemical properties position it as a promising intermediate for the development of next-generation therapeutics. Future research directions may focus on expanding the structural diversity of derivatives and exploring novel biological targets that could benefit from this unique molecular framework.

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